molecular formula C15H30O5Si B7853298 methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate

methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate

Cat. No.: B7853298
M. Wt: 318.48 g/mol
InChI Key: RPLZTINCNFPQBI-UHFFFAOYSA-N
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Description

Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate: is a specialized organic compound characterized by its unique molecular structure, which includes a tert-butyl(dimethyl)silyl group and a tetrahydro-2H-pyran-2-yloxy group attached to a propanoate backbone. This compound is primarily used in scientific research and various industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole. The resulting silyl ether is then reacted with tetrahydro-2H-pyran-2-yl tosylate to introduce the tetrahydro-2H-pyran-2-yloxy group. Finally, the esterification of the resulting alcohol with methanol under acidic conditions yields the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reagents and catalysts to improve yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols.

  • Substitution: Substitution reactions can result in the formation of different silyl ethers or esters.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

  • Biology: The compound is utilized in the study of enzyme mechanisms and inhibition due to its structural similarity to natural substrates.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.

  • Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Methyl 3-{[dimethyl(ethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate

  • Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)butanoate

  • Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)pentanoate

Uniqueness: The uniqueness of methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate lies in its specific combination of functional groups, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly useful in specialized applications where precise chemical properties are required.

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-(oxan-2-yloxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5Si/c1-15(2,3)21(5,6)19-11-12(14(16)17-4)20-13-9-7-8-10-18-13/h12-13H,7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLZTINCNFPQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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